molecular formula C8H13NaSi B8524474 sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane CAS No. 55562-85-1

sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane

Cat. No.: B8524474
CAS No.: 55562-85-1
M. Wt: 160.26 g/mol
InChI Key: SAOOVFHGXPTXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is an organosilicon compound with the molecular formula C8H13NaSi. This compound is notable for its unique structure, which includes a cyclopentadienyl anion bonded to a trimethylsilyl group. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{C}_5\text{H}_6 + \text{ClSi(CH}_3\text{)}_3 + \text{NaH} \rightarrow \text{C}_5\text{H}_5\text{Si(CH}_3\text{)}_3\text{Na} + \text{H}_2 + \text{NaCl} ]

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions: sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with electrophiles, particularly in Diels-Alder reactions due to the presence of the cyclopentadienyl anion.

Common Reagents and Conditions:

    Bases: Sodium hydride, potassium tert-butoxide.

    Electrophiles: Trimethylsilyl chloride, alkyl halides.

    Solvents: Tetrahydrofuran (THF), diethyl ether.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated cyclopentadienyl derivatives.

Scientific Research Applications

sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: While direct biological applications are limited, derivatives of this compound are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism by which sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane exerts its effects is primarily through its ability to act as a nucleophile. The cyclopentadienyl anion can donate electrons to electrophiles, facilitating various chemical reactions. The trimethylsilyl group stabilizes the anion and enhances its reactivity.

Comparison with Similar Compounds

    Cyclopentadienyl Sodium: Similar in structure but lacks the trimethylsilyl group, making it less stable and less reactive.

    Trimethylsilyl Cyclopentadiene: Contains the trimethylsilyl group but is not an anion, limiting its nucleophilic properties.

Uniqueness: sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is unique due to the combination of the cyclopentadienyl anion and the trimethylsilyl group. This combination provides both stability and high reactivity, making it a valuable reagent in organic synthesis.

Properties

CAS No.

55562-85-1

Molecular Formula

C8H13NaSi

Molecular Weight

160.26 g/mol

IUPAC Name

sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane

InChI

InChI=1S/C8H13Si.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1

InChI Key

SAOOVFHGXPTXRN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[C-]1C=CC=C1.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.